molecular formula C7H5N3O B1338638 Pyrido[4,3-d]pyrimidin-5(6H)-one CAS No. 74632-30-7

Pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B1338638
CAS RN: 74632-30-7
M. Wt: 147.13 g/mol
InChI Key: CSBPQHGADOHBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. The structure of this compound is characterized by a pyrimidine ring fused to a pyridine ring, which is a common framework in many biologically active molecules .

Synthesis Analysis

The synthesis of pyrido[4,3-d]pyrimidin-5(6H)-one derivatives has been achieved through various methods. One efficient synthesis involves the acid-promoted cyclization of cyano enamine to afford a key intermediate, which is then further modified to produce a variety of substituted derivatives . Another approach for the synthesis of related structures includes a one-pot three-component condensation using a nanocatalyst, which offers a green and rapid method with excellent yields . Additionally, a novel synthetic route has been developed using an acid ionic liquid catalyzed one-pot, three-component synthesis in aqueous ethanol at room temperature .

Molecular Structure Analysis

The molecular structure of pyrido[4,3-d]pyrimidin-5(6H)-one derivatives has been characterized using various spectroscopic techniques. For instance, derivatives have been well characterized using 1H-NMR, 13C-NMR, and FT-IR spectral techniques . Single-crystal X-ray analysis has also been employed to confirm the structure of related bridgehead bicyclic heterocyclic compounds .

Chemical Reactions Analysis

Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives can undergo various chemical reactions. For example, selective displacement of substituents and subsequent substitution by amines has been used to synthesize disubstituted derivatives . Anionic cycloaddition reactions have also been employed to synthesize these compounds, followed by aromatization through a benzylic bromination-dehydrobromination sequence .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[4,3-d]pyrimidin-5(6H)-one derivatives have been evaluated, including their photophysical properties. A series of derivatives have been studied for their molar extinction coefficient, Stokes shift, and quantum yield, with experimental data supported by density functional theory (DFT) and time-dependent DFT calculations . These properties are crucial for understanding the behavior of these compounds in various applications, particularly in the development of new materials and drugs.

Scientific Research Applications

Synthesis Methods

Pyrido[4,3-d]pyrimidin-5(6H)-one is synthesized through various methods, offering insights into its chemical properties and potential applications. For instance, Ismail and Wibberley (1968) described the preparation of pyrido[4,3-d]pyrimidines from pryano[4,3-d]pyrimidin-5-ones, revealing the compound's formation through the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids (Ismail & Wibberley, 1968). Additionally, Wada et al. (1991) developed an anionic cycloaddition method for synthesizing pyrido[4,3-d]pyrimidin-5(6H)-ones, highlighting an innovative approach involving lithium diisopropylamine and diaryl imines (Wada, Hirai, & Hanaoka, 1991).

Medicinal Chemistry and Biological Activity

Pyrido[4,3-d]pyrimidines have shown multifaceted pharmacological profiles, including inhibitory properties against key biological targets. Fesenko and Shutalev (2013) mentioned the compound's notable inhibitory properties against epidermal growth factor receptor tyrosine kinase and dihydrofolate reductase, highlighting its significance in drug design and medicinal chemistry (Fesenko & Shutalev, 2013).

Antimicrobial Applications

The pyrido[4,3-d]pyrimidin-5(6H)-one structure has been explored for potential antimicrobial activities. For example, Alwan, Al Kaabi, and Hashim (2014) investigated new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with amino acids for their potential as antibacterial and antitumor agents, showcasing the compound's relevance in addressing microbial resistance (Alwan, Al Kaabi, & Hashim, 2014).

Future Directions

Pyrido[4,3-d]pyrimidin-5(6H)-one and its derivatives have potential applications in the development of biologically active compounds . Further exploration through dynamic simulation and in-vitro studies is recommended to advance the development of these compounds .

properties

IUPAC Name

6H-pyrido[4,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBPQHGADOHBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504766
Record name Pyrido[4,3-d]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[4,3-d]pyrimidin-5(6H)-one

CAS RN

74632-30-7
Record name Pyrido[4,3-d]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H-pyrido[4,3-d]pyrimidin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 2
Pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 3
Pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 4
Pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 5
Pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 6
Pyrido[4,3-d]pyrimidin-5(6H)-one

Citations

For This Compound
14
Citations
A Wada, S HIRAI, M HANAOKA - Chemical and pharmaceutical …, 1991 - jstage.jst.go.jp
A new route is described for the synthesis of pyrido [4, 3-d] pyrimidin-5 (6H)-ones. Treatment of methyl 2, 4—dimethoxy-6—methyl—S—pyrimidinecarboxylate with lithium …
Number of citations: 10 www.jstage.jst.go.jp
X Tian, DP Suarez, WHH Li, AK McSherry… - Tetrahedron …, 2019 - Elsevier
We describe an efficient synthesis of 2,4-substituted pyrido[4,3-d]pyrimidin-5(6H)-ones, which involves the acid-promoted cyclization of cyano enamine 15 to afford 2,4-bis(methylthio)…
AG Ismail, DG Wibberley - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
Pyrano[4,3-d]pyrimidin-5-ones, formed by the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids, yield pyrido[4,3-d]pyrimidin-5(6H)-ones on treatment with amines. …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
P Yadav, K Shah - Chemical Biology & Drug Design, 2022 - Wiley Online Library
The aim of this review is to update the knowledge of different multi‐component reactions that lead to synthesizing of pyrido[4,3‐d]pyrimidines. In this study, the multiple synthetic …
SJ Lee, BG Han, JW Cho, JS Choi, J Lee, HJ Song… - Plos one, 2013 - journals.plos.org
Human Pim1 kinase is a serine/threonine protein kinase that plays important biological roles in cell survival, apoptosis, proliferation, and differentiation. Moreover, Pim1 is up-regulated …
Number of citations: 10 journals.plos.org
SJ Lee, JS Choi, SM Bong, HJ Hwang, J Lee… - Molecules and …, 2018 - ncbi.nlm.nih.gov
Spleen tyrosine kinase (SYK) is a cytosolic non-receptor protein tyrosine kinase. Because SYK mediates key receptor signaling pathways involving the B cell receptor and Fc receptors, …
JJ Marugan, W Zheng, O Motabar, N Southall… - European journal of …, 2010 - Elsevier
Pompe disease is a lysosomal storage disease (LSD) caused by a deficiency in the lysosomal enzyme acid alpha-glucosidase. In several LSDs, enzyme inhibitors have been used as …
H Sheng, W Tang - Recent patents on anti-cancer drug …, 2016 - ingentaconnect.com
Background: The aerobic glycolysis in tumor cells known as Warburg effect is one of the most important hallmarks of cancer. It is proposed that the upregulation of the series of …
IA Cumming, SL Degorce, A Aagaard… - Bioorganic & Medicinal …, 2022 - Elsevier
In this article, we report the discovery of a series of pyrimidopyridones as inhibitors of IRAK4 kinase. From a previously disclosed 5-azaquinazoline series, we found that switching the …
S Abu-Melha - Chemical and Process Engineering Research, 2014 - core.ac.uk
In this work the corresponding 4-amino-6-pyridyl-2-phenyl-5-carbethoxypyrimidine (3) was synthesized through a one-pot, three-component reaction of pyridine-3-carbaldehyde, ethyl …
Number of citations: 4 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.